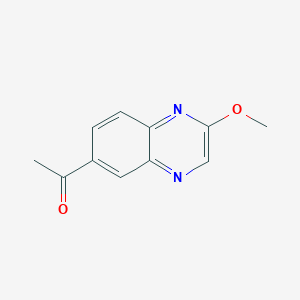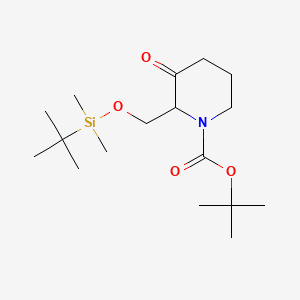
Methyl 3-methylindoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate: is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as tryptophan or indole derivatives.
Reaction Conditions: The reaction conditions often include the use of strong bases or acids, and the process may require heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate can be oxidized to form indole-4-carboxylic acid.
Reduction: Reduction can yield corresponding alcohols or other reduced derivatives.
Substitution: Substitution reactions can lead to a variety of functionalized indole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.
Biology: Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate has shown potential in biological studies, particularly in the development of new drugs. Its derivatives have been investigated for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: In the medical field, this compound and its derivatives are explored for their therapeutic potential. Research has focused on their use in treating various diseases, such as cancer and microbial infections.
Industry: In the industrial sector, Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate is utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable compound in various manufacturing processes.
Mécanisme D'action
The mechanism by which Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparaison Avec Des Composés Similaires
Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate: Another indole derivative with similar structural features.
Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate: A related compound with a thiazole ring.
Uniqueness: Methyl 2,3-dihydro-3-methyl-1H-indole-4-carboxylate stands out due to its specific structural characteristics and its potential applications in various fields. Its unique properties make it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
methyl 3-methyl-2,3-dihydro-1H-indole-4-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-7-6-12-9-5-3-4-8(10(7)9)11(13)14-2/h3-5,7,12H,6H2,1-2H3 |
Clé InChI |
AUYVXPWTIGXOBO-UHFFFAOYSA-N |
SMILES canonique |
CC1CNC2=CC=CC(=C12)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 1,2-dihydro-2-oxopyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15364530.png)
![2-Methyl-2H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B15364538.png)
![Tert-butyl 6-(4-bromo-3-iodo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15364545.png)


![2-Chloro-3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15364573.png)
![N-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15364577.png)
